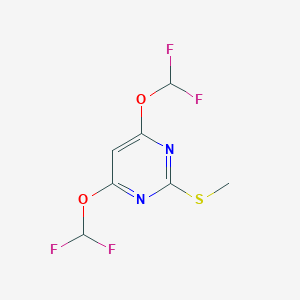

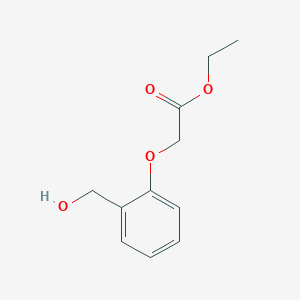

![molecular formula C7H13Cl2N3S B012610 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride CAS No. 104617-48-3](/img/structure/B12610.png)

4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including cyclization reactions and subsequent functionalization. Researchers have explored various synthetic routes to obtain 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives. These methods often utilize starting materials such as thioamides and cyclic ketones. Detailed experimental procedures and optimization strategies are documented in the literature .

Molecular Structure Analysis

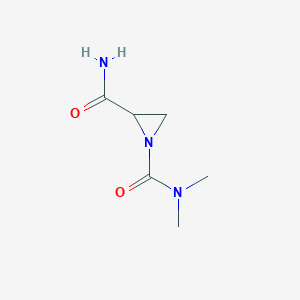

The molecular structure of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride reveals its bicyclic nature. The benzothiazole ring and the diamine group contribute to its overall stability and reactivity. Computational studies, including density functional theory (DFT) calculations, have provided insights into its electronic properties and conformational preferences .

Applications De Recherche Scientifique

Dual Kinase Inhibitors

This compound has been used in the design, synthesis, and evaluation of novel dual kinase inhibitors of CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . Thus, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .

DNA Gyrase B Inhibitors

The compound has been used in computer-aided structure-based optimization of derivatives that act as inhibitors of bacterial DNA gyrase B (GyrB) . A comprehensive analysis of the various molecular interactions that stabilize the molecular complexes was performed using combined theoretical techniques .

Nonlinear Optical Applications

The sulfate monohydrate salt of this compound acts as a good material for nonlinear optical (NLO) applications .

Corrosion Inhibitor

It has been used as a corrosion inhibitor for mild steel in an acidic medium .

Intermediate in Drug Synthesis

This compound serves as an intermediate in the synthesis of pramipexole, a dopamine D2 subfamily receptor agonist .

Potential Applications in Cancer Research

Given its role in inhibiting kinases that deactivate tumor suppressor proteins, there’s potential for this compound to be used in cancer research .

Mécanisme D'action

Target of Action

The primary targets of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride are DNA gyrase B (GyrB) and Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These enzymes play crucial roles in bacterial DNA replication and the phosphorylation of a tumor suppressor protein (PTEN), respectively .

Mode of Action

This compound acts as an inhibitor of its targets. It binds to the active sites of GyrB, CK2, and GSK3β, preventing them from performing their normal functions . The compound’s interaction with these enzymes leads to changes in their activity, which can have significant effects on cellular processes.

Biochemical Pathways

The inhibition of GyrB affects the bacterial DNA replication process, potentially leading to the death of bacterial cells . On the other hand, the inhibition of CK2 and GSK3β prevents the phosphorylation of PTEN, which can lead to the reactivation of this tumor suppressor protein . This can have significant effects on cell proliferation and survival, particularly in cancer cells.

Result of Action

The inhibition of GyrB by 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride can lead to the death of bacterial cells, making it a potential antibacterial agent . The compound’s ability to inhibit CK2 and GSK3β and reactivate PTEN suggests that it could have potential as a cancer therapeutic .

Action Environment

The action of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride can be influenced by various environmental factors. For example, the compound’s stability and efficacy could be affected by temperature, pH, and the presence of other molecules in the environment

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S.2ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;;/h4H,1-3,8H2,(H2,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYXDZDBXNUPOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)SC(=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546340 | |

| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104617-48-3 | |

| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

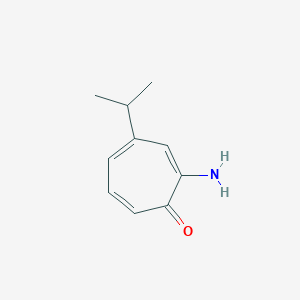

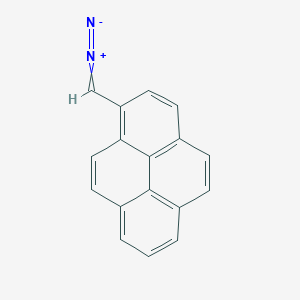

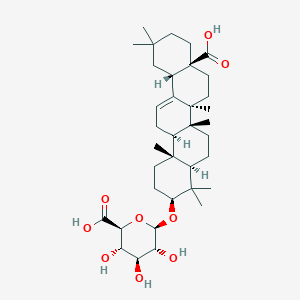

![7-Chloro-2-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B12543.png)